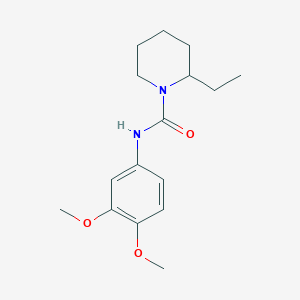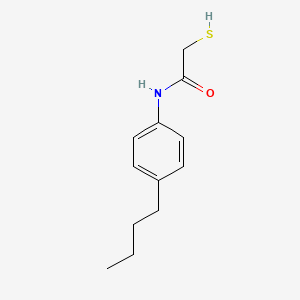![molecular formula C16H13BrN2OS B4698035 2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide](/img/structure/B4698035.png)
2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide
説明
2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide, also known as BPTA, is a compound that has been extensively studied in scientific research due to its potential applications in medicine. BPTA is a heterocyclic compound that contains a thienyl ring and a benzene ring, which are connected by an amide linkage. The compound has a molecular formula of C18H14BrNOS and a molecular weight of 384.28 g/mol.
作用機序
The mechanism of action of 2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the inflammatory response. 2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide has also been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide has also been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. Additionally, 2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) transcription factor, which is involved in the regulation of the immune response.
実験室実験の利点と制限
One advantage of using 2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer treatments. Additionally, 2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide has been shown to have anti-inflammatory effects, which could be useful in the treatment of a variety of inflammatory disorders.
One limitation of using 2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide in lab experiments is its potential toxicity. Studies have shown that 2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide can cause liver damage and other adverse effects in animals at high doses. Additionally, the mechanism of action of 2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide is not fully understood, which makes it difficult to predict its effects on human cells.
将来の方向性
There are several future directions for research on 2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide. One area of interest is the development of new cancer treatments based on 2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide. Researchers could investigate the mechanism of action of 2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide in cancer cells and identify potential targets for drug development.
Another area of interest is the investigation of 2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide as a potential treatment for neurodegenerative disorders. Researchers could study the neuroprotective effects of 2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide and identify potential therapeutic applications.
Finally, researchers could investigate the safety and toxicity of 2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide in humans. This could involve clinical trials to determine the optimal dosage and potential side effects of 2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide.
科学的研究の応用
2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide has been studied extensively for its potential applications in medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide has been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, as it has been shown to have neuroprotective effects.
特性
IUPAC Name |
2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c17-11-6-4-10(5-7-11)8-15(20)19-16-13(9-18)12-2-1-3-14(12)21-16/h4-7H,1-3,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZURUDHHFFVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(3-methoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4697952.png)
![2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4697954.png)
![ethyl 2,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4697962.png)
![3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4697965.png)

![3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4697967.png)
![7-({5-[(3-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4697970.png)

![3-{[(1-ethyl-3-{[(2-furylmethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4698010.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B4698014.png)
![N-allyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B4698018.png)

![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4698037.png)
![methyl 2-{[4-(1-piperidinyl)benzoyl]amino}benzoate](/img/structure/B4698049.png)